Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate
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Overview
Description
Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure These compounds are widely used in various industries due to their vibrant colors and stability
Preparation Methods
The synthesis of Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to changes in the activity of enzymes or the expression of genes, thereby exerting its effects .
Comparison with Similar Compounds
Methyl 2-[(E)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate can be compared with other azo compounds such as:
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate: Another azo compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6332-43-0 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
methyl 2-[(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(17)7-4-2-3-5-8(7)14-15-9(6-12)10(13)16/h2-5,9H,1H3,(H2,13,16) |
InChI Key |
GPDGSGCJLSVADY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC(C#N)C(=O)N |
Origin of Product |
United States |
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